molecular formula C21H19NO6 B11063923 6-methoxy-9-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one

6-methoxy-9-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one

Cat. No.: B11063923
M. Wt: 381.4 g/mol
InChI Key: DNPWAYLPDGCEQM-UHFFFAOYSA-N
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Description

  • This compound has a complex structure, combining elements from various chemical families. Let’s break it down:

      IUPAC Name: 6-methoxy-9-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one.

      Chemical Formula: C₁₅H₁₄O₃.

      Molecular Weight: 242.27 g/mol.

      Structure: It contains a furoquinoline core with methoxy groups and a benzodioxin moiety.

  • The compound’s intricate structure suggests potential interesting properties and applications.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s multifaceted nature invites ongoing research and discovery

    Properties

    Molecular Formula

    C21H19NO6

    Molecular Weight

    381.4 g/mol

    IUPAC Name

    6-methoxy-9-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one

    InChI

    InChI=1S/C21H19NO6/c1-24-12-3-4-13-14(9-12)22-15-10-28-21(23)19(15)18(13)11-7-16(25-2)20-17(8-11)26-5-6-27-20/h3-4,7-9,18,22H,5-6,10H2,1-2H3

    InChI Key

    DNPWAYLPDGCEQM-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC2=C(C=C1)C(C3=C(N2)COC3=O)C4=CC5=C(C(=C4)OC)OCCO5

    Origin of Product

    United States

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